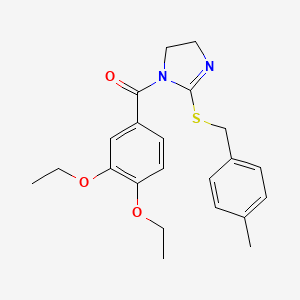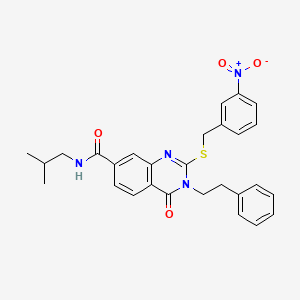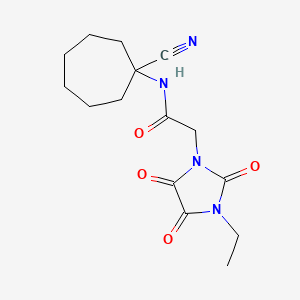![molecular formula C21H17FN4O3S3 B2953968 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 933207-65-9](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S3 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their herbicidal activities. For example, fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated significant inhibition activities against the root growth of rape and barnyard grass at specific dosages, indicating potential agricultural applications (Liang, Fan, Mo, & He, 2007).
Antitumor Activity
Another area of application is in the field of antitumor research, where derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017). This suggests that compounds with similar structural features may have potential as anticancer agents.
Imaging and Radioligand Applications
Compounds from this class have also been explored for their potential in imaging and as radioligands. For instance, a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural motifs with the compound , have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging (Dollé et al., 2008).
Antimicrobial Activity
Research on related compounds has also shown antimicrobial activity. For example, novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes exhibited higher antimicrobial effects against tested bacterial and fungal strains, highlighting potential applications in combating infectious diseases (Ali & Assiri, 2021).
Drug Metabolism and Pharmacokinetics
Furthermore, compounds within this class have been studied for their effects on drug metabolism and pharmacokinetics. For instance, one study explored the induction of cytochrome P450 3A4 by a thiouracil class member, shedding light on the biochemical mechanisms of drug interactions and metabolic pathways (Moscovitz et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one with 2-mercapto-N-(3-fluorophenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one", "2-mercapto-N-(3-fluorophenyl)acetamide", "Suitable base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one (1.0 equiv) in a suitable solvent (e.g. DMF), add a suitable base (e.g. potassium carbonate) and stir for 10-15 minutes at room temperature.", "Add 2-mercapto-N-(3-fluorophenyl)acetamide (1.2 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |
| 933207-65-9 | |
Molekularformel |
C21H17FN4O3S3 |
Molekulargewicht |
488.57 |
IUPAC-Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S3/c1-2-29-15-8-6-14(7-9-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-4-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI-Schlüssel |
BHULNQWRNPLSEO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)





![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)



![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)
